

Structural Analysis of N-piperidine Ibrutinib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *N-piperidine Ibrutinib hydrochloride*

Cat. No.: B3028562

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **N-piperidine Ibrutinib hydrochloride**, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). While detailed proprietary structural data for this specific derivative is not extensively available in the public domain, this document synthesizes the known physicochemical properties, analytical methodologies applied to the parent compound Ibrutinib, and the general mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of similar small molecule inhibitors.

Introduction

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Its irreversible binding to cysteine-481 in the BTK active site has proven highly effective in treating various B-cell malignancies.[1] **N-piperidine Ibrutinib hydrochloride** (Chemical Name: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride) is a reversible derivative of Ibrutinib.[2][3] This modification, where the acryloyl group of Ibrutinib is absent, results in a reversible binding mode to BTK. This compound is a valuable tool in chemical biology, particularly as a ligand for the development of Proteolysis Targeting Chimeras

(PROTACs).[4] A thorough understanding of its structural features is paramount for its application and for the design of new therapeutic agents.

Physicochemical and Pharmacological Properties

A summary of the key identifying and physicochemical properties of **N-piperidine Ibrutinib hydrochloride** is presented in Table 1. The compound is noted to be a potent inhibitor of both wild-type (WT) BTK and the C481S mutant, which confers resistance to covalent inhibitors like Ibrutinib.[5][6]

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidiny)-, hydrochloride (1:1) | [2] |
| Molecular Formula | C22H23ClN6O | [2] |
| Molecular Weight | 422.91 g/mol | [2] |
| CAS Number | 2231747-18-3 | [2] |
| Appearance | White to yellow solid | [2] |
| Purity (by HPLC) | 98.06% | [2] |
| IC50 (WT BTK) | 51.0 nM | [4][6] |
| IC50 (C481S BTK) | 30.7 nM | [4][6] |

Synthesis

While a detailed, step-by-step protocol for the synthesis of **N-piperidine Ibrutinib hydrochloride** is not publicly available, the synthesis of its free base precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been described.[7] [8] The general synthetic strategy involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected piperidine derivative, followed by deprotection. The final step would involve the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

A logical workflow for the synthesis is depicted below:



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Caption: A generalized workflow for the synthesis of **N-piperidine Ibrutinib hydrochloride**.

Structural Elucidation

The structural characterization of a novel compound like **N-piperidine Ibrutinib hydrochloride** relies on a combination of spectroscopic and analytical techniques. While specific data for this compound is limited, a general approach based on methods used for Ibrutinib is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the chemical structure of a molecule in solution. A Certificate of Analysis for **N-piperidine Ibrutinib hydrochloride** indicates that the ¹H NMR spectrum is consistent with its proposed structure.[2] However, detailed spectral data with chemical shift assignments and coupling constants have not been published.

Expected ¹H NMR Spectral Features:

- Aromatic Region (approx. 7.0-8.5 ppm): Signals corresponding to the protons of the phenoxyphenyl and pyrazolopyrimidine ring systems.
- Piperidine Ring Protons (approx. 1.5-4.0 ppm): A series of multiplets corresponding to the axial and equatorial protons of the piperidine ring.
- Amine Protons: A broad singlet for the primary amine (NH₂) and potentially a broad signal for the piperidine N-H proton (as the hydrochloride salt).

Expected ¹³C NMR Spectral Features:

- Signals for the carbon atoms of the aromatic rings, the pyrazolopyrimidine core, and the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The Certificate of Analysis confirms that the LCMS data is consistent with the structure of **N-piperidine Ibrutinib hydrochloride**.^[2] A detailed high-resolution mass spectrum and fragmentation analysis would be required for full characterization.

Anticipated Fragmentation Pattern: Based on the structure of Ibrutinib, the primary fragmentation of N-piperidine Ibrutinib would likely involve cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.^[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound. A Certificate of Analysis for **N-piperidine Ibrutinib hydrochloride** reports a purity of 98.06% by HPLC.^[2] While the specific method is not detailed, a typical reversed-phase HPLC method for Ibrutinib and related substances would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, with UV detection.^[1]

X-ray Crystallography

To date, there is no publicly available information on the crystal structure of **N-piperidine Ibrutinib hydrochloride** from either X-ray powder diffraction (XRPD) or single-crystal X-ray diffraction. Such an analysis would provide definitive information on the solid-state conformation, bond lengths, bond angles, and crystal packing of the molecule.

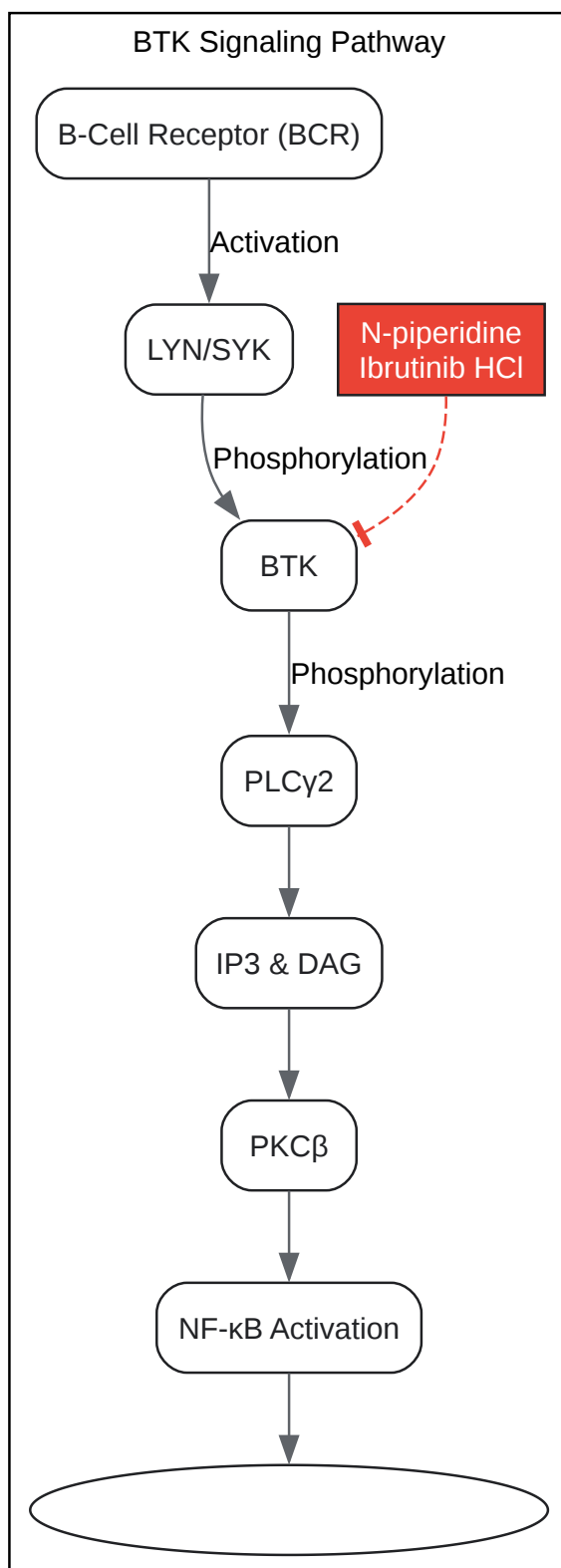
Mechanism of Action and Signaling Pathway

N-piperidine Ibrutinib hydrochloride functions as a reversible inhibitor of Bruton's tyrosine kinase. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.^[4] Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which

ultimately results in the activation of transcription factors like NF- κ B that promote cell survival.

[2] By inhibiting BTK, **N-piperidine Ibrutinib hydrochloride** blocks this signaling cascade, thereby inhibiting the proliferation and survival of B-cells.

The BTK signaling pathway is illustrated in the following diagram:

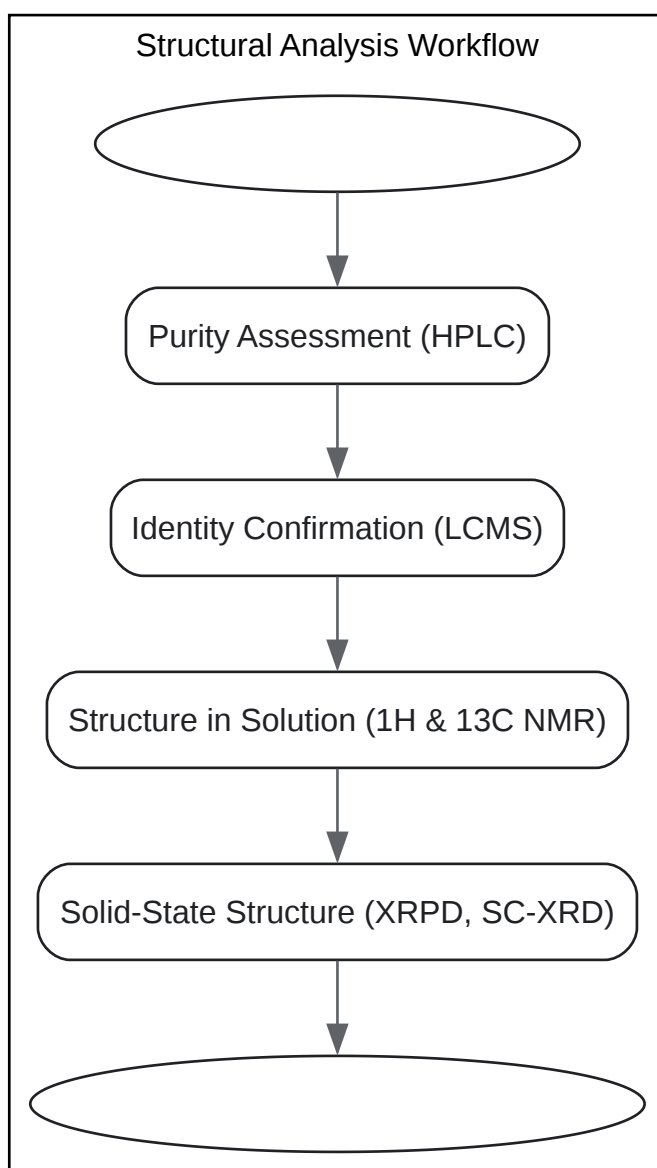


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Caption: The inhibitory action of **N-piperidine Ibrutinib hydrochloride** on the BTK signaling pathway.

Proposed Workflow for Structural Analysis

A comprehensive structural analysis of **N-piperidine Ibrutinib hydrochloride** would follow a logical progression of experiments to confirm its identity, purity, and detailed structure. A proposed workflow is outlined below.



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Caption: A proposed experimental workflow for the comprehensive structural analysis of **N-piperidine Ibrutinib hydrochloride**.

Conclusion

N-piperidine Ibrutinib hydrochloride is a significant molecule in the study of BTK inhibition and for the development of novel therapeutics such as PROTACs. While a complete public dataset for its structural analysis is not available, this guide provides a framework based on the known properties and analytical techniques applied to its parent compound, Ibrutinib. Further research, particularly the publication of detailed spectroscopic and crystallographic data, will be invaluable to the scientific community for the full structural elucidation of this compound and to facilitate the development of the next generation of kinase inhibitors.

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